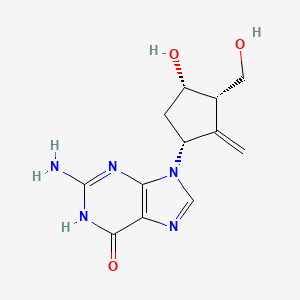

(1R,3S,4R)-ent-Entecavir

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H15N5O3 |

|---|---|

Molecular Weight |

277.28 g/mol |

IUPAC Name |

2-amino-9-[(1R,3S,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8+/m1/s1 |

InChI Key |

QDGZDCVAUDNJFG-PRJMDXOYSA-N |

Isomeric SMILES |

C=C1[C@@H](C[C@@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (1R,3S,4R)-ent-Entecavir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir, a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase, is a cornerstone in the treatment of chronic HBV infection. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, corresponding to the (1S,3R,4S) configuration. The enantiomer, (1R,3S,4R)-ent-Entecavir, serves as an invaluable tool in research settings for dissecting the stereochemical determinants of antiviral activity, understanding drug-target interactions, and as a reference standard in analytical studies. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data to support researchers in the fields of medicinal chemistry, virology, and drug development.

Introduction

Entecavir is a carbocyclic nucleoside analogue of 2'-deoxyguanosine, where the oxygen atom in the furanose ring is replaced by a methylene group. This structural modification confers enhanced metabolic stability. The exocyclic double bond in the cyclopentane ring mimics the conformation of the natural deoxyribose sugar, allowing for efficient phosphorylation to the active triphosphate form by host cellular kinases. This compound, as the mirror image of the active drug, is crucial for stereospecificity studies and as a negative control in biological assays. The synthesis of this specific enantiomer requires a robust stereocontrolled approach.

Synthetic Pathways and Methodologies

The synthesis of this compound can be achieved by adapting established routes for entecavir, primarily by utilizing a chiral starting material of the opposite configuration or an enantiomeric chiral catalyst. A common and effective strategy involves starting from a chiral pool material such as L-ribose, the enantiomer of the naturally occurring D-ribose often used for entecavir synthesis.

Below is a proposed synthetic workflow, adapted from established entecavir syntheses, to yield the (1R,3S,4R)-ent-enantiomer.

Caption: Synthetic workflow for this compound.

Key Experimental Protocols

The following are detailed protocols for the key transformations in the synthesis of this compound. These are adapted from literature procedures for the synthesis of entecavir and should be performed by qualified personnel in a suitable laboratory setting.

Protocol 1: Synthesis of the Methylene Cyclopentane Carbocycle from L-Ribose

This multi-step process involves the conversion of L-ribose into a key cyclopentanone intermediate, followed by the introduction of the exocyclic methylene group.

-

Step 1: Protection and Lactonization of L-Ribose: L-ribose is first protected using standard methods (e.g., acetonide formation) and then oxidized to the corresponding lactone.

-

Step 2: Ring Contraction/Rearrangement: The protected lactone undergoes a series of reactions, potentially including a Favorskii rearrangement or similar strategies, to form a suitably functionalized cyclopentanone derivative with the desired (1R, 3S, 4R) stereochemistry.

-

Step 3: Methylenation: The cyclopentanone intermediate is subjected to a Wittig reaction or a similar methylenation protocol (e.g., using the Tebbe or Petasis reagent) to install the exocyclic double bond, yielding the carbocyclic core.

Protocol 2: Mitsunobu Coupling of the Carbocyclic Core with a Protected Guanine

The Mitsunobu reaction is a reliable method for coupling the secondary alcohol of the cyclopentane core with a protected guanine derivative.

-

Reagents:

-

Methylene cyclopentane carbocycle (1 equivalent)

-

2-amino-6-chloropurine or another suitably protected guanine derivative (1.5 equivalents)

-

Triphenylphosphine (PPh₃) (1.5 equivalents)

-

Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent.

-

-

Procedure:

-

Dissolve the methylene cyclopentane carbocycle, protected guanine, and PPh₃ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the DIAD or DEAD dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography.

-

Protocol 3: Deprotection to Yield this compound

The final step involves the removal of all protecting groups from the coupled product to afford the target molecule. The specific deprotection strategy will depend on the protecting groups used.

-

Example Deprotection (for silyl and benzyl ethers):

-

Removal of silyl ethers (e.g., TBS) can be achieved using tetrabutylammonium fluoride (TBAF) in THF.

-

Cleavage of benzyl ethers is typically performed by catalytic hydrogenation (e.g., using Pd/C in methanol under a hydrogen atmosphere).

-

If 2-amino-6-chloropurine was used, the chloro group is converted to a hydroxyl group via hydrolysis, often with formic acid followed by treatment with a base.

-

The final product is purified by crystallization or chromatography.

-

Characterization Data

The characterization of this compound is essential to confirm its identity, purity, and stereochemistry. The spectroscopic data for an enantiomer will be identical to its corresponding stereoisomer (entecavir), with the exception of the sign of the specific optical rotation.

Quantitative Data Summary

| Parameter | Expected Value/Range | Method |

| Molecular Formula | C₁₂H₁₅N₅O₃ | - |

| Molecular Weight | 277.28 g/mol | - |

| Purity (HPLC) | >98% | Reversed-Phase High-Performance Liquid Chromatography |

| Enantiomeric Excess | >99% | Chiral High-Performance Liquid Chromatography |

| Melting Point | ~250-255 °C (decomposes) | Differential Scanning Calorimetry (DSC) |

| Specific Optical Rotation | Opposite in sign to (1S,3R,4S)-Entecavir | Polarimetry |

Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz) - Expected Chemical Shifts (δ, ppm): (Note: These are typical values for Entecavir and are expected to be identical for its enantiomer)

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-8 | ~7.7 | s |

| NH₂ | ~6.5 | br s |

| H-1' | ~5.4 | m |

| =CH₂ | ~5.1, ~4.8 | s, s |

| H-4' | ~4.6 | m |

| H-3' | ~4.2 | m |

| -CH₂OH | ~3.5 | m |

| H-5'a, H-5'b | ~2.7, ~2.3 | m, m |

| H-2'a, H-2'b | ~2.2, ~2.0 | m, m |

| NH | ~10.6 | s |

¹³C NMR (DMSO-d₆, 100 MHz) - Expected Chemical Shifts (δ, ppm): (Note: These are typical values for Entecavir and are expected to be identical for its enantiomer)

| Carbon | Chemical Shift (ppm) |

| C-6 | ~157 |

| C-2 | ~154 |

| C-4 | ~151 |

| C-exo | ~150 |

| C-8 | ~136 |

| C-5 | ~116 |

| =CH₂ | ~110 |

| C-3' | ~70 |

| C-4' | ~64 |

| -CH₂OH | ~55 |

| C-1' | ~50 |

| C-5' | ~38 |

| C-2' | ~33 |

Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio ([M+H]⁺) for this compound is approximately m/z 278.2.

Logical Relationships in Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the synthesized this compound.

Caption: Characterization workflow for this compound.

Conclusion

The synthesis and characterization of this compound are critical for advancing our understanding of the structure-activity relationships of antiviral nucleoside analogues. This guide provides a framework for its preparation, based on established stereoselective synthetic methods, and outlines the necessary analytical techniques for its thorough characterization. The availability of this enantiomer will continue to support the development of new and improved therapies for chronic hepatitis B and other viral diseases.

Entecavir Enantiomers: A Deep Dive into Stereospecific Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Entecavir, a cornerstone in the management of chronic hepatitis B virus (HBV) infection, is a carbocyclic guanosine analogue that potently and selectively inhibits HBV DNA polymerase. As a chiral molecule, entecavir exists as two enantiomers: the biologically active (-)-entecavir (BMS-200475) and its "unnatural" (+)-enantiomer. This technical guide provides a comprehensive overview of the biological activity of entecavir, with a specific focus on the stereochemical determinants of its antiviral efficacy. While extensive data exists for the clinically approved (-)-enantiomer, a significant gap persists in the scientific literature regarding the biological profile of the (+)-enantiomer. This document summarizes the known quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows, highlighting the critical role of stereochemistry in the therapeutic action of entecavir.

Introduction

Entecavir is a nucleoside reverse transcriptase inhibitor (NRTI) that effectively suppresses HBV replication.[1][2][3] Its unique carbocyclic structure, where a methylene group replaces the oxygen atom in the ribose ring, confers stability and potent antiviral activity.[4] The molecule possesses three chiral centers, leading to the existence of a pair of enantiomers. The naturally occurring stereoisomer, (-)-entecavir, is the form used in the commercial drug product, Baraclude®. Understanding the biological activity of both enantiomers is crucial for a complete comprehension of its structure-activity relationship (SAR) and for rational drug design.

Mechanism of Action of (-)-Entecavir

(-)-Entecavir exerts its antiviral effect by inhibiting multiple steps in the HBV replication cycle.[4] Following administration, it is taken up by hepatocytes and intracellularly phosphorylated by host cell kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).[2] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral HBV DNA polymerase.

The inhibition of HBV DNA polymerase by ETV-TP occurs at three distinct stages of viral replication:

-

Priming: Inhibition of the initiation of DNA synthesis.

-

Reverse Transcription: Blocking the synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.

-

DNA-dependent DNA synthesis: Preventing the synthesis of the positive-strand DNA.[4]

Incorporation of ETV-TP into the growing viral DNA chain leads to chain termination, thus halting viral replication.[2]

Signaling Pathway of (-)-Entecavir Action

Caption: Mechanism of action of (-)-entecavir in inhibiting HBV replication.

Biological Activity of Entecavir Enantiomers: A Data-Driven Comparison

A comprehensive review of the scientific literature reveals a significant disparity in the available data for the two enantiomers of entecavir. While the biological activity of (-)-entecavir is well-characterized, there is a notable absence of published studies detailing the synthesis and subsequent evaluation of the antiviral activity and cytotoxicity of the (+)-enantiomer. Historical documents from Bristol-Myers Squibb indicate that early research efforts were directed towards "BMS 200475, its base analogues and its enantiomer against hepatitis B virus in HepG2.2.15 cell line," suggesting that the (+)-enantiomer was synthesized and likely tested.[3] However, the specific quantitative results of these studies do not appear to be publicly available.

This lack of data prevents a direct, quantitative comparison of the enantiomers in this guide. The following tables summarize the available data for (-)-entecavir.

In Vitro Anti-HBV Activity of (-)-Entecavir

| Cell Line | Virus Strain | IC50 (nM) | Reference |

| HepG2 2.2.15 | Wild-type HBV | 3.0 - 10 | [2] |

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of viral replication.

Cytotoxicity of (-)-Entecavir

| Cell Line | CC50 (µM) | Reference |

| HepG2 | >100 | [2] |

| CEM | >100 | [2] |

| Vero | >100 | [2] |

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

The high CC50 values and low IC50 value for (-)-entecavir result in a high selectivity index (SI = CC50/IC50), indicating a wide therapeutic window and a favorable safety profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activity of antiviral compounds like entecavir.

Cell-Based Anti-HBV Assay

This protocol is based on the use of the HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome and constitutively secretes HBV virions.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HBV replication.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Test compounds (e.g., entecavir enantiomers) dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Reagents for DNA extraction and quantitative real-time PCR (qPCR)

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2.5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds. Include a no-drug control and a known antiviral agent (e.g., (-)-entecavir) as a positive control.

-

Incubation: Incubate the plates for 6-8 days, with a medium change containing fresh compound every 2-3 days.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

Viral DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.

-

Data Analysis: Calculate the percentage of inhibition of HBV replication for each compound concentration relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the cell-based anti-HBV assay.

HBV DNA Polymerase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the triphosphate form of a test compound against HBV DNA polymerase activity.

Materials:

-

Recombinant HBV DNA polymerase

-

Activated calf thymus DNA (as a template-primer)

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [α-32P]dGTP)

-

Triphosphate form of the test compound (e.g., ETV-TP)

-

Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, dNTPs (including the radiolabeled dNTP), and varying concentrations of the test compound triphosphate.

-

Enzyme Addition: Initiate the reaction by adding the recombinant HBV DNA polymerase.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.

-

Filtration: Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: Measure the radioactivity incorporated into the DNA using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of polymerase activity for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Caption: Workflow for the HBV DNA polymerase inhibition assay.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound on a specific cell line.

Materials:

-

Cell line of interest (e.g., HepG2)

-

Complete culture medium

-

Test compounds

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a period equivalent to the antiviral assay (e.g., 6-8 days).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Discussion and Future Directions

The potent and selective anti-HBV activity of (-)-entecavir is a clear demonstration of the importance of stereochemistry in drug action. The specific three-dimensional arrangement of the atoms in the (-)-enantiomer allows for optimal binding to the active site of the HBV DNA polymerase and efficient intracellular phosphorylation.

The conspicuous absence of published data on the biological activity of (+)-entecavir is a significant knowledge gap. It is highly probable that this "unnatural" enantiomer is significantly less active or inactive against HBV. This is a common phenomenon for nucleoside analogues, where the viral polymerases exhibit a high degree of stereoselectivity. However, without empirical data, this remains a supposition.

Future research should prioritize the synthesis and comprehensive biological evaluation of (+)-entecavir. Such studies would provide invaluable insights into the SAR of this important class of antiviral agents. A direct comparison of the IC50 and CC50 values of the enantiomers would definitively quantify the stereospecificity of entecavir's antiviral activity. Furthermore, molecular modeling and structural biology studies of both enantiomers in complex with the HBV DNA polymerase could elucidate the precise molecular interactions that govern their differential activities.

Conclusion

(-)-Entecavir is a highly potent and selective inhibitor of HBV replication with a well-established mechanism of action and a favorable safety profile. Its biological activity is critically dependent on its specific stereochemistry. While the therapeutic efficacy of the (-)-enantiomer is extensively documented, the biological profile of its (+)-enantiomer remains unpublished. The detailed experimental protocols provided in this guide serve as a foundation for the continued investigation of entecavir and other antiviral nucleoside analogues. A thorough investigation into the biological activity of (+)-entecavir is warranted to complete our understanding of this important antiviral drug and to guide the development of future therapies for chronic hepatitis B.

References

Inactive Enantiomer of Entecavir: A Comprehensive Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection. It is a guanosine nucleoside analogue that, in its active triphosphate form, inhibits HBV polymerase, a key enzyme in the viral replication cycle. Entecavir is a chiral molecule and exists as a pair of enantiomers. The biologically active form is the (-)-enantiomer, which is the basis of the commercial drug. This technical guide provides an in-depth overview of the biological profile of the inactive (+)-enantiomer of Entecavir, summarizing available data on its antiviral activity, cytotoxicity, and metabolic profile. This information is crucial for a comprehensive understanding of the stereoselectivity of Entecavir's biological actions and for drug development and safety assessment.

Antiviral Activity

The antiviral activity of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro. Studies have consistently demonstrated that the (-)-enantiomer of Entecavir is a highly potent inhibitor of HBV replication. In contrast, the (+)-enantiomer is significantly less active.

While specific EC50 values for the (+)-enantiomer are not widely reported in publicly available literature, a key study on the development of Entecavir (then referred to as BMS-200475) explicitly states that the enantiomer is "much less active"[1]. This qualitative description underscores the high degree of stereoselectivity of the drug's antiviral effect. The potent activity of the (-)-enantiomer is attributed to its specific interaction with the HBV polymerase.

Table 1: In Vitro Anti-HBV Activity of Entecavir Enantiomers

| Compound | Cell Line | EC50 (nM) | Source |

| (-)-Entecavir (BMS-200475) | HepG2 2.2.15 | 3.75 | [2][3] |

| (-)-Entecavir | HepG2 | 0.004 µM (4 nM) | [4] |

| (+)-Enantiomer of Entecavir | - | Much less active | [1] |

Cytotoxicity

Cytotoxicity, the potential of a compound to cause cell damage or death, is a critical parameter in drug development. It is often expressed as the 50% cytotoxic concentration (CC50), the concentration at which 50% of cells are killed in a cell culture assay. A high CC50 value is desirable, indicating low toxicity.

Studies on Entecavir have shown that the active (-)-enantiomer possesses a favorable cytotoxicity profile with a high CC50 value, indicating a wide therapeutic window. Information regarding the specific CC50 value of the inactive (+)-enantiomer is scarce in the available literature. However, given its structural similarity to the active enantiomer, it is plausible that it would exhibit a similar low level of cytotoxicity.

Table 2: In Vitro Cytotoxicity of Entecavir

| Compound | Cell Line | CC50 (µM) | Source |

| (-)-Entecavir (BMS-200475) | HepG2 2.2.15 | 30 | [2][3][5] |

| (-)-Entecavir | - | 30,000 nM (30 µM) | [6] |

Metabolism and Pharmacokinetics

The metabolism of Entecavir has been studied, and it is known that the active (-)-enantiomer is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) enzyme system[7]. It undergoes phosphorylation to its active triphosphate form within the cell[7]. There is limited specific information available on the metabolism of the inactive (+)-enantiomer. It is generally expected that enantiomers can exhibit different metabolic pathways and rates, a field of study known as stereoselective metabolism. However, without specific studies on the (+)-enantiomer of Entecavir, its metabolic fate remains largely uncharacterized.

Signaling Pathways

The primary mechanism of action of Entecavir is the inhibition of HBV polymerase[8]. Some studies have explored the broader impact of nucleoside analogs on cellular signaling pathways. For instance, it has been reported that acyclic nucleoside phosphonates, but not Entecavir, can induce IFN-λ3 production and modulate cytokine profiles by blocking the mTOR pathway[9]. Another study using an HBV-infected mouse model showed that Entecavir treatment, in combination with pegylated interferon, led to the recovery of gene expression levels in pathways associated with hypoxia and KRAS signaling that were altered by HBV infection[10]. There is currently no available information on whether the inactive enantiomer of Entecavir has any off-target effects on cellular signaling pathways.

Experimental Protocols

In Vitro Anti-HBV Activity Assay (HepG2 2.2.15 Cell Line)

A common method to determine the in vitro antiviral activity of a compound against HBV is to use the HepG2 2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses the HBV genome.

Workflow for In Vitro Anti-HBV Potency Assay

Detailed Steps:

-

Cell Seeding: HepG2 2.2.15 cells are seeded into 96-well microplates at a predetermined density.

-

Compound Preparation: The test compound (in this case, the inactive enantiomer of Entecavir) is serially diluted to various concentrations.

-

Treatment: The cell culture medium is replaced with fresh medium containing the different concentrations of the test compound. A positive control (e.g., active Entecavir) and a negative control (vehicle) are included.

-

Incubation: The plates are incubated for a specific period, typically 6 to 9 days, to allow for viral replication.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

DNA Extraction: Viral DNA is extracted from the supernatant using a commercial kit.

-

qPCR Analysis: The amount of HBV DNA is quantified using real-time quantitative polymerase chain reaction (qPCR) with specific primers and probes for the HBV genome.

-

Data Analysis: The percentage of inhibition of HBV DNA replication is calculated for each concentration of the test compound relative to the vehicle control. The EC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.

Workflow for In Vitro Cytotoxicity Assay

Detailed Steps:

-

Cell Seeding: Cells (e.g., HepG2) are seeded into 96-well plates.

-

Compound Treatment: Cells are treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for a period that is consistent with the antiviral assay.

-

MTT Addition: MTT reagent is added to each well and incubated. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Conclusion

The available evidence strongly indicates that the (+)-enantiomer of Entecavir is biologically inactive, or at least significantly less active, against HBV compared to its clinically used (-)-enantiomer. This highlights the critical importance of stereochemistry in the pharmacological activity of Entecavir. While direct quantitative data on the antiviral activity and cytotoxicity of the inactive enantiomer are limited in the public domain, the qualitative information confirms its lack of significant biological effect. Further studies would be required to fully characterize the metabolism and potential off-target effects of the (+)-enantiomer. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies. This comprehensive understanding of both enantiomers is essential for a complete toxicological and pharmacological assessment of Entecavir.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of BMS-200475 as a potent and selective inhibitor of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bms.com [bms.com]

- 5. Metabolic Studies on BMS-200475, a New Antiviral Compound Active against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Entecavir (Bristol-Myers Squibb) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Entecavir? [synapse.patsnap.com]

- 9. Possible biological mechanisms of entecavir versus tenofovir disoproxil fumarate on reducing the risk of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alteration of Gene Expression After Entecavir and Pegylated Interferon Therapy in HBV-Infected Chimeric Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Research Potential of (1R,3S,4R)-ent-Entecavir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir, a potent guanosine nucleoside analogue, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1][2][3] Its therapeutic efficacy lies in the specific stereochemistry of its active form, (1S,3R,4S)-Entecavir, which allows for potent and selective inhibition of the HBV polymerase.[1][4] This technical guide, however, focuses on its often-overlooked enantiomer, (1R,3S,4R)-ent-Entecavir . While devoid of significant antiviral activity, this molecule presents a powerful and indispensable tool for researchers. Its primary utility lies in its function as a negative control in experimental settings, enabling the precise dissection of the biological effects and signaling pathways specifically modulated by the active (1S,3R,4S)-Entecavir. This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action (or lack thereof), and detailed protocols for its application as a research tool.

Physicochemical Properties and Synthesis

This compound is the mirror image of the therapeutically active Entecavir. While sharing the same molecular formula (C12H15N5O3) and molar mass (277.28 g/mol ), its distinct three-dimensional arrangement of atoms results in different interactions with chiral biological molecules like enzymes and receptors.[5]

The synthesis of Entecavir and its enantiomer often involves complex multi-step processes. Several synthetic routes have been developed, frequently starting from chiral precursors to establish the desired stereochemistry of the cyclopentane core.[6][7][8][9][10] The synthesis of the specific (1R,3S,4R) enantiomer would necessitate the use of the opposite enantiomer of the chiral starting material or a stereoselective step that directs the formation of this particular configuration.

Mechanism of Action: The Power of Inactivity

The therapeutic action of Entecavir is contingent on its intracellular phosphorylation to the active triphosphate form.[11][12] This triphosphate metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV reverse transcriptase.[1][11] The incorporation of Entecavir triphosphate leads to chain termination, thereby halting viral replication.[12][13] This process is critically dependent on the specific stereochemistry of the (1S,3R,4S) enantiomer, which allows for optimal binding to the active site of the viral polymerase.

In stark contrast, This compound is not expected to be a substrate for the cellular kinases that phosphorylate Entecavir, or if phosphorylated, its triphosphate form is not expected to bind effectively to the HBV polymerase active site. This lack of biological activity is precisely what makes it an ideal negative control. By using this compound alongside its active counterpart, researchers can confidently attribute any observed biological effects to the specific action of (1S,3R,4S)-Entecavir on its intended target.

One potential application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading DNA polymerase.[14] In this context, the molecule would serve as a warhead to bind to the target protein.

Data Presentation

Table 1: Comparative Antiviral Activity of Entecavir Enantiomers (Hypothetical Data)

| Compound | Configuration | Target | IC50 (nM) |

| Entecavir | (1S,3R,4S) | HBV Polymerase | 3-10[15] |

| ent-Entecavir | (1R,3S,4R) | HBV Polymerase | >10,000 |

Note: The IC50 value for this compound is hypothetical and represents the expected lack of significant activity. Actual experimental determination is required for confirmation.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound serves as a critical research tool.

Protocol 1: In Vitro HBV Polymerase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of (1S,3R,4S)-Entecavir against HBV polymerase and to confirm the lack of inhibition by this compound.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HBV polymerase is purified. The substrate mixture contains all four deoxyribonucleotide triphosphates (dNTPs), including [α-33P]TTP for detection, and a DNA template-primer.[13]

-

Compound Preparation: Stock solutions of (1S,3R,4S)-Entecavir and this compound are prepared in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Reaction: The polymerase reaction is initiated by adding the HBV polymerase to the substrate mixture containing the test compounds. Reactions are incubated at 37°C.

-

Detection: The reaction is stopped, and the amount of incorporated radiolabeled TTP into the newly synthesized DNA is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-drug control. The IC50 value is determined by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Antiviral Activity Assay

Objective: To assess the antiviral efficacy (EC50) of (1S,3R,4S)-Entecavir in a cell culture model of HBV replication and to demonstrate the lack of activity of this compound.

Methodology:

-

Cell Culture: HepG2.2.15 cells, which are stably transfected with the HBV genome and actively replicate the virus, are cultured in appropriate media.

-

Compound Treatment: Cells are treated with serial dilutions of (1S,3R,4S)-Entecavir and this compound for a defined period (e.g., 6-9 days).

-

Quantification of Viral Replication:

-

HBV DNA: Supernatant from the cultured cells is collected, and the amount of extracellular HBV DNA is quantified using real-time PCR.

-

Intracellular HBV DNA: Cells are lysed, and intracellular HBV DNA replication intermediates are analyzed by Southern blot.

-

-

Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to assess the cytotoxicity of the compounds on the HepG2.2.15 cells.

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits HBV DNA replication by 50%. The CC50 (50% cytotoxic concentration) is also determined. The selectivity index (SI) is calculated as CC50/EC50.

Mandatory Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Entecavir | C12H15N5O3 | CID 135398508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Entecavir: a new treatment option for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Entecavir: a potent new antiviral drug for hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Entecavir - Wikipedia [en.wikipedia.org]

- 6. An efficient total synthesis of (+)-entecavir - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of entecavir and its novel class of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]

- 12. What is the mechanism of Entecavir? [synapse.patsnap.com]

- 13. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. DSpace [diposit.ub.edu]

Preliminary In Vitro Evaluation of (1R,3S,4R)-ent-Entecavir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir is a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase, widely used in the treatment of chronic HBV infection. As a nucleoside analog, its antiviral activity is highly dependent on its stereochemistry. The clinically approved and active form of the drug is the (1S,3R,4S) enantiomer. This technical guide focuses on the preliminary in vitro evaluation of its enantiomer, (1R,3S,4R)-ent-Entecavir. Despite a comprehensive review of the scientific literature, no specific in vitro antiviral (IC50) or cytotoxicity (CC50) data for this compound has been publicly reported. This suggests that this enantiomer is likely inactive or significantly less active than the clinically used form. This guide provides a summary of the available data for the active enantiomer, Entecavir, to serve as a reference, along with detailed experimental protocols for the in vitro assays that would be employed to determine the antiviral and cytotoxic properties of this compound.

Introduction to Entecavir and its Stereoisomers

Entecavir is a guanosine nucleoside analog that, in its active triphosphate form, potently inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[1] The stereochemical configuration of the molecule is critical for its biological activity. The approved drug, Entecavir, is the (1S,3R,4S) enantiomer. Its enantiomer, this compound, is often used as a research tool or a negative control in stereoselectivity studies. While specific in vitro activity data for this compound is not available, the data for the active enantiomer provides a benchmark for its expected lack of significant activity.

Quantitative In Vitro Data (Reference: Entecavir)

The following table summarizes the in vitro antiviral activity and cytotoxicity of the active enantiomer, Entecavir ((1S,3R,4S)-Entecavir), against HBV in various cell lines. This data is provided as a reference due to the absence of specific data for this compound.

| Compound | Cell Line | Antiviral Potency (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |

| Entecavir | HepG2 2.2.15 | 0.0007 µM (IC50) | >100 µM | >142,857 |

| Entecavir | HepG2 | 0.00375 µM (EC50) | Not Reported | Not Applicable |

| Entecavir | Huh-7 | 0.0141 µM (IC50) | Not Reported | Not Applicable |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates higher potency. The Selectivity Index (SI) is a ratio of cytotoxicity to antiviral activity, with a higher value indicating a more favorable safety profile.[2]

Mechanism of Action of Entecavir

Entecavir exerts its antiviral effect by inhibiting the HBV polymerase in a multi-step process. After entering the host cell, it is phosphorylated to its active triphosphate form. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.

Figure 1: Mechanism of action of Entecavir in inhibiting HBV replication.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments required to evaluate the antiviral activity and cytotoxicity of a compound like this compound.

In Vitro Anti-HBV Assay in HepG2 2.2.15 Cells

This assay determines the 50% effective concentration (EC50) of a test compound in inhibiting HBV replication in a stable HBV-producing cell line.

Materials:

-

HepG2 2.2.15 cell line (stably transfected with the HBV genome)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Test compound (this compound)

-

Positive control (e.g., Entecavir)

-

96-well cell culture plates

-

Reagents for DNA extraction and quantitative real-time PCR (qPCR)

Procedure:

-

Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control. Replace the cell culture medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 6-8 days, with a medium change containing fresh compound every 2-3 days.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.

-

Data Analysis: Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for the in vitro anti-HBV assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a test compound on the host cells used in the antiviral assay.

Materials:

-

HepG2 cells (or the same cell line used in the antiviral assay)

-

DMEM with FBS and Penicillin-Streptomycin

-

Test compound (this compound)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 6-8 days).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion

The preliminary in vitro evaluation of any new chemical entity is a critical step in the drug development process. In the case of this compound, the enantiomer of the potent anti-HBV drug Entecavir, a thorough literature search did not yield specific in vitro antiviral or cytotoxicity data. Based on the well-established stereospecificity of nucleoside analogs, it is highly probable that this compound is the inactive enantiomer. The provided reference data for the active (1S,3R,4S) enantiomer highlights the potent and selective anti-HBV activity that is dependent on this specific stereochemistry. The detailed experimental protocols included in this guide provide a clear framework for conducting the necessary in vitro assays to formally determine the biological activity profile of this compound and any other novel antiviral candidates.

References

(1R,3S,4R)-ent-Entecavir: An In-Depth Technical Guide on Potential Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir, with the systematic name (1R,3S,4R)-ent-Entecavir, is a potent guanosine nucleoside analogue widely prescribed for the treatment of chronic hepatitis B virus (HBV) infection. Its primary on-target mechanism involves the inhibition of HBV DNA polymerase, effectively suppressing viral replication.[1][2][3] However, like many nucleoside analogues, the potential for off-target effects raises important considerations for its long-term therapeutic use. This technical guide provides a comprehensive overview of the known and potential off-target effects of entecavir, with a focus on genotoxicity, carcinogenicity, and interactions with other cellular pathways. The information presented herein is intended to support further research and inform drug development strategies.

Core Off-Target Profile of Entecavir

While generally considered to have a favorable safety profile, preclinical and in vitro studies have identified several potential off-target effects of entecavir. The most significant of these is its genotoxic potential, which has been a subject of considerable investigation. Other reported off-target activities include interactions with cellular enzymes and modulation of immune responses. A notable and reassuring finding from multiple studies is the lack of significant mitochondrial toxicity, a common concern with nucleoside reverse transcriptase inhibitors.[4]

Genotoxicity and Carcinogenicity

The primary off-target concern for entecavir is its potential to induce genotoxicity. This effect is intrinsically linked to its mechanism of action as a nucleoside analogue.

Mechanism of Genotoxicity:

Following cellular uptake, entecavir is phosphorylated to its active triphosphate form, entecavir triphosphate (ETV-TP).[2] While highly selective for HBV polymerase, ETV-TP can be mistakenly incorporated into the host cell's DNA by cellular DNA polymerases.[5] This incorporation can lead to premature chain termination, resulting in single-strand breaks (SSBs) in the DNA.[5][6]

The cellular response to these SSBs involves the activation of DNA repair pathways. The primary pathway implicated in repairing entecavir-induced damage is the Poly (ADP-ribose) polymerase 1 (PARP1)-dependent single-strand break repair pathway.[5][7] Additionally, the post-replication repair (PRR) pathway, which includes processes like translesion synthesis (TLS), is crucial for mitigating the DNA damage.[5][6] Studies have shown that cells deficient in key components of these repair pathways, such as PARP1, BRCA1, RAD18, and REV3, exhibit hypersensitivity to entecavir and display a significant increase in chromosomal aberrations.[1][5][7]

Carcinogenicity in Rodent Models:

Long-term carcinogenicity studies in rodents have shown that high doses of entecavir can lead to an increased incidence of tumors in various organs, including the lungs, liver, and brain.[7][8] The proposed mechanism for this carcinogenicity is linked to imbalances in the cellular deoxynucleoside triphosphate (dNTP) pools at high drug concentrations, rather than direct DNA damage.[9] It is important to note that these effects were observed at doses significantly higher than those used in human therapy, and their relevance to clinical practice is considered to be low.[9]

Quantitative Data on Genotoxicity:

The following table summarizes the quantitative data on chromosomal aberrations observed in DNA repair-deficient chicken DT40 B-lymphocyte cell lines exposed to entecavir.

| Cell Line (Deficient Gene) | Treatment (200nM Entecavir) | Peak Chromosome Breaks (Time) | Chromosome Gaps vs. Breaks |

| Wild-Type (WT) | 3-24 hours | ~12 hours | Gaps > Breaks |

| Parp1-/- | 3-24 hours | ~15 hours | Gaps > Breaks |

| Rad18-/- | 3-24 hours | ~12 hours | Gaps > Breaks |

| Brca1-/- | 3-24 hours | ~16 hours | Gaps > Breaks |

| Rev3-/- | 3-24 hours | ~15 hours | Gaps > Breaks |

Data extracted from Jiang et al., 2016.[5]

Inhibition of Lysine-Specific Demethylase 5B (KDM5B)

Recent research has identified entecavir as a potential inhibitor of lysine-specific demethylase 5B (KDM5B), an enzyme overexpressed in several cancers.[10] KDM5B plays a role in transcriptional repression of tumor suppressor genes.[10]

Signaling Pathway Involvement:

KDM5B is known to activate the PI3K/AKT signaling pathway.[7] By inhibiting KDM5B, entecavir may downregulate this pathway, which is frequently hyperactivated in cancer cells, leading to decreased cell proliferation and induction of apoptosis.[7] While this finding opens avenues for repurposing entecavir in oncology, it also represents a potential off-target effect in the context of hepatitis B treatment. The clinical significance of KDM5B inhibition at therapeutic doses of entecavir for HBV remains to be fully elucidated.

Immunomodulatory Effects

Entecavir has been observed to exert some immunomodulatory effects, although the data are not entirely consistent across studies. Some studies suggest that entecavir can enhance the function of dendritic cells (DCs) and influence T-lymphocyte subpopulations.[11][12] In contrast, other research indicates that while entecavir effectively suppresses HBV DNA, it does not significantly alter the percentages of various immune cells, though it may reduce the levels of the immunosuppressive cytokine IL-10.[13] A notable difference has been observed between nucleoside analogs like entecavir and acyclic nucleoside phosphonates (e.g., tenofovir), with the latter showing a more pronounced induction of IFN-λ3 and favorable modulation of cytokine profiles, which may contribute to a lower risk of hepatocellular carcinoma.[14][15]

Experimental Protocols

Chromosomal Aberration Assay

This assay is used to cytologically assess chromosomal damage.

Cell Culture and Treatment:

-

Culture chicken DT40 B-lymphocyte cells (wild-type and various DNA repair-deficient mutants) in appropriate growth medium.

-

Expose the cells to the desired concentrations of entecavir (e.g., 200nM) or a vehicle control for various time points (e.g., 3 to 24 hours).[5]

-

Add a spindle poison, such as colcemid, to the culture for the final 2-3 hours of incubation to arrest cells in metaphase.[16]

Chromosome Preparation:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a hypotonic solution (e.g., 75mM KCl) and incubate to swell the cells.[16]

-

Fix the cells using a freshly prepared solution of methanol and acetic acid (3:1).[16]

-

Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow to air dry.

Staining and Analysis:

-

Stain the slides with Giemsa solution.

-

Examine the slides under a light microscope.

-

Score at least 100 metaphase spreads per treatment group for chromosomal aberrations, including gaps, breaks, and exchanges.[5]

γ-H2AX Foci Immunofluorescence Assay

This assay is a sensitive method to detect DNA double-strand breaks.

Cell Culture and Treatment:

-

Seed cells onto coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with entecavir at the desired concentrations and for the specified duration.

Immunostaining:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[5]

-

Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[5]

-

Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.[5]

-

Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.[5]

-

Counterstain the nuclei with DAPI.

Imaging and Analysis:

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γ-H2AX foci per nucleus using image analysis software.[5]

Visualizations

Caption: Entecavir-induced genotoxicity and cellular DNA damage response pathway.

Caption: Potential off-target inhibition of the KDM5B/PI3K/AKT signaling pathway by entecavir.

Conclusion

This compound is a highly effective antiviral agent for the management of chronic hepatitis B. While its on-target activity is well-characterized, a comprehensive understanding of its potential off-target effects is crucial for a complete safety assessment. The primary off-target concern is genotoxicity, mediated by the incorporation of entecavir triphosphate into host DNA and subsequent induction of single-strand breaks. The cellular response to this damage, primarily through PARP1-dependent and post-replication repair pathways, is a critical determinant of the ultimate genotoxic outcome. Other potential off-target effects, including the inhibition of KDM5B and immunomodulation, warrant further investigation to fully understand their clinical implications. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further characterize the off-target profile of entecavir and to develop even safer and more effective antiviral therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. med.unc.edu [med.unc.edu]

- 3. Entecavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crpr-su.se [crpr-su.se]

- 7. Entecavir: A Review and Considerations for Its Application in Oncology [mdpi.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 11. iji.sums.ac.ir [iji.sums.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of Entecavir Therapy on Immune Status in Chronic Hepatitis B Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Possible biological mechanisms of entecavir versus tenofovir disoproxil fumarate on reducing the risk of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Immunostaining of Formaldehyde-fixed Metaphase Chromosome from Untreated and Aphidicolin-treated DT40 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chiral Synthesis Protocol for (1R,3S,4R)-ent-Entecavir: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection. It is a carbocyclic analog of 2'-deoxyguanosine. The biologically active enantiomer is (1S,3R,4S)-Entecavir. This document details a chiral synthesis protocol for the lesser-studied (1R,3S,4R)-ent-Entecavir, the enantiomer of the active drug. Understanding the synthesis of this enantiomer is crucial for stereospecific activity studies and for the development of robust analytical methods to ensure the enantiomeric purity of the active pharmaceutical ingredient (API). The described protocol is adapted from established syntheses of racemic or the natural form of Entecavir, postulating the use of the corresponding enantiomeric starting material, (+)-Corey lactone diol, to achieve the desired (1R,3S,4R) stereochemistry.

Introduction

The stereochemistry of a pharmaceutical compound is critical to its pharmacological activity and safety profile. Entecavir's antiviral activity resides in its (1S,3R,4S) configuration, which allows it to be efficiently phosphorylated by cellular kinases to its active triphosphate form, subsequently inhibiting HBV polymerase. The synthesis of its enantiomer, this compound, is essential for comparative biological studies and as a reference standard in quality control. This protocol outlines a practical synthetic route to this compound, commencing from the chiral building block (+)-Corey lactone diol. The key transformations include the protection of hydroxyl groups, oxidative decarboxylation to form the exocyclic methylene group, introduction of the purine base via a Mitsunobu reaction, and final deprotection steps.

Overall Synthetic Workflow

The synthesis of this compound is a multi-step process that begins with the commercially available chiral starting material, (+)-Corey lactone diol. The key stages of the synthesis are outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of the Protected Carbocyclic Intermediate

Step 1: Protection of (+)-Corey Lactone Diol

The two hydroxyl groups of (+)-Corey lactone diol are protected as their 1-ethoxyethyl (EE) ethers.

-

To a solution of (+)-Corey lactone diol in anhydrous dichloromethane (CH₂Cl₂), add pyridinium p-toluenesulfonate (PPTS) as a catalyst.

-

Cool the mixture and add ethyl vinyl ether dropwise.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction and extract the product. The crude product is then carried forward to the next step.

Step 2: Reductive Cleavage of the Lactone

The protected lactone is reduced to the corresponding lactol, which exists in equilibrium with the open-chain hydroxy aldehyde.

-

Dissolve the protected lactone in anhydrous toluene and cool to -78 °C.

-

Add diisobutylaluminium hydride (DIBAL-H) solution dropwise.

-

Stir at -78 °C for the specified time, then quench the reaction with methanol.

-

Perform an aqueous workup to isolate the crude hemiacetal.

Step 3: Oxidative Decarboxylation

The key exocyclic methylene group is introduced via oxidative decarboxylation.

-

The crude hemiacetal is oxidized to the corresponding carboxylic acid.

-

The resulting acid is then treated with lead tetraacetate (Pb(OAc)₄) in the presence of a base such as pyridine in a suitable solvent like benzene or toluene.

-

The reaction is typically run at an elevated temperature to facilitate the decarboxylation and formation of the alkene.

-

After completion, the reaction mixture is filtered, and the product is purified by column chromatography.

Coupling and Deprotection

Step 4: Mitsunobu Reaction with 2-Amino-6-chloropurine

The protected carbocyclic alcohol is coupled with 2-amino-6-chloropurine.

-

To a solution of the protected carbocyclic alcohol, 2-amino-6-chloropurine, and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed.

-

The product is then isolated and purified by flash chromatography.

Step 5: Final Deprotection

The final steps involve the conversion of the chloropurine to a guanine moiety and the removal of the protecting groups.

-

The 6-chloro group on the purine ring is hydrolyzed to a hydroxyl group using aqueous ammonia or by heating in a basic solution.

-

The EE protecting groups are removed under acidic conditions, for example, with aqueous hydrochloric acid or acetic acid.

-

The final product, this compound, is purified by recrystallization or chromatography.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are based on reported syntheses of the racemic or natural enantiomer and may require optimization for this specific chiral route.

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Diol Protection | (+)-Corey Lactone Diol | Di-EE-protected Lactone | >95 |

| 2 | Lactone Reduction | Di-EE-protected Lactone | Protected Hemiacetal | ~90 |

| 3 | Oxidative Decarboxylation | Protected Hemiacetal | Protected Carbocyclic Alcohol | 60-70 |

| 4 | Mitsunobu Reaction | Protected Carbocyclic Alcohol | Protected Chloro-purine Intermediate | 70-80 |

| 5 | Hydrolysis and Deprotection | Protected Chloro-purine | This compound | 80-90 |

| Overall | ~30-45 |

Conclusion

This application note provides a detailed protocol for the chiral synthesis of this compound. The outlined route is based on established chemical transformations and utilizes a readily available chiral starting material. This protocol should serve as a valuable resource for researchers in medicinal chemistry and drug development for the synthesis of this important enantiomer for further biological and analytical studies. The successful execution of this synthesis will enable a more thorough understanding of the stereospecific requirements for the antiviral activity of Entecavir and aid in the development of high-purity Entecavir API.

Application Notes and Protocols for the Analytical Separation of Entecavir Enantiomers

Entecavir, a potent antiviral drug utilized in the treatment of hepatitis B virus (HBV) infection, possesses a specific stereochemical structure crucial to its therapeutic efficacy.[1] As a deoxyguanosine analogue, it inhibits reverse transcription, DNA replication, and transcription in the viral replication process.[1][2] The control of stereoisomeric purity is a critical aspect of drug development and quality control. This document provides detailed analytical methods for the separation of Entecavir's enantiomers and diastereomers, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely employed and effective technique.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the chiral separation of pharmaceuticals. Both normal-phase and reversed-phase chromatography have been successfully applied to resolve Entecavir's stereoisomers.

Normal-Phase HPLC for Enantiomeric Separation

A specific method for the chiral separation of five Entecavir optical isomers has been developed using a chiral stationary phase under normal-phase conditions.[3]

Experimental Protocol:

-

Chromatographic System: High-Performance Liquid Chromatograph.

-

Column: Chiralpak AD-H (amylose derivative coated on silica gel).[3]

-

Mobile Phase: A mixture of n-hexane, isopropanol, alcohol, and diethylamine in the ratio of 70:6:24:0.1 (v/v/v/v).[3]

-

Flow Rate: 0.8 mL/min.[3]

-

Detection: UV detector at a specified wavelength (typically 254 nm for purine analogues).

Data Summary:

| Parameter | Value | Reference |

| Stationary Phase | Chiralpak AD-H | [3] |

| Mobile Phase | n-hexane:isopropanol:alcohol:diethylamine (70:6:24:0.1) | [3] |

| Flow Rate | 0.8 mL/min | [3] |

Workflow Diagram:

Reversed-Phase HPLC for Diastereomer Separation

A robust reversed-phase HPLC method has been established for the separation and measurement of Entecavir and its diastereoisomers. This method is suitable for quality control of the bulk drug.[4]

Experimental Protocol:

-

Chromatographic System: High-Performance Liquid Chromatograph.

-

Column: Octadecylsilane (C18) chemically bonded silica column (e.g., Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm).[2][4]

-

Mobile Phase: A linear gradient elution using an acetonitrile-water mixed solution. The gradient starts with a low concentration of acetonitrile (e.g., 0-5%) and increases to a higher concentration (e.g., 5-15%).[4] A specific isocratic method uses a mixture of 950 ml of water and 50 ml of acetonitrile.[2]

-

Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 0.1 mg/mL.[4] For tablet analysis, an amount of powdered tablets equivalent to the active ingredient is dissolved in the diluent to achieve a concentration of 500 µg/mL.[1][2]

Data Summary:

| Parameter | Method 1 (Gradient) | Method 2 (Isocratic) | Reference |

| Stationary Phase | Octadecylsilane (C18) | Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) | [4],[2] |

| Mobile Phase | Acetonitrile-water gradient | Water:Acetonitrile (950:50 v/v) | [4],[2] |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | [4],[2] |

| Column Temperature | 25 °C | 40 °C | [4],[2] |

| Detection Wavelength | 254 nm | 254 nm | [4],[2] |

| Resolution (Rs) | > 2.0 between Entecavir and impurities | > 2.0 between Entecavir and impurities | [1][2] |

| LOD | - | < 0.009% (of 500 µg/mL) | [1][2] |

| Recovery | - | 95-105% for diastereomeric impurities | [1][2] |

Workflow Diagram:

Other Potential Analytical Methods

While specific protocols for Entecavir enantiomer separation using Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are not detailed in the reviewed literature, these techniques are powerful tools for chiral separations and their general principles can be applied.

Supercritical Fluid Chromatography (SFC)

SFC is often considered a superior method for the separation of chiral compounds due to its use of supercritical CO2 as the main mobile phase component, which offers low viscosity and high diffusivity, leading to faster and more efficient separations.[5]

General Protocol Outline:

-

Column Screening: An initial screening of various chiral stationary phases is performed to identify the one with optimal selectivity.[5]

-

Mobile Phase Optimization: The mobile phase, typically a mixture of supercritical CO2 and an organic modifier (e.g., methanol, ethanol), is optimized to achieve the best resolution.[6]

-

System Parameters: Parameters such as flow rate, back pressure, and column temperature are adjusted to fine-tune the separation.[6]

-

Detection: UV or Mass Spectrometry (MS) detectors can be used for analyte detection.[5]

Conceptual Workflow Diagram for SFC:

Capillary Electrophoresis (CE)

CE is a versatile and flexible technique for analytical enantioseparations, offering high efficiency and low sample consumption.[7] Chiral selectors, such as cyclodextrins or proteins, are added to the background electrolyte to create a chiral environment for separation.[7][8][9]

General Protocol Outline:

-

Selector Screening: Different types of chiral selectors (e.g., beta-cyclodextrin) and their concentrations are tested to find the most effective one for Entecavir.[9]

-

Buffer Optimization: The pH, ionic strength, and composition of the background electrolyte are optimized to achieve the best separation.

-

Voltage and Temperature Control: The applied voltage and capillary temperature are adjusted for optimal resolution and analysis time.

-

Detection: UV detection is commonly used.

Conceptual Workflow Diagram for CE:

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102384946A - Method for separating and measuring entecavir and diastereoisomers thereof by using high performance liquid chromatography - Google Patents [patents.google.com]

- 5. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]

- 6. mdpi.com [mdpi.com]

- 7. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantiomer separation of drugs by capillary electrophoresis using proteins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral HPLC Method for the Resolution of (1R,3S,4R)-ent-Entecavir

Abstract

This application note details a robust and selective chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of Entecavir and its enantiomer, (1R,3S,4R)-ent-Entecavir. The method utilizes a polysaccharide-based chiral stationary phase, specifically the Chiralpak AD-H column, under normal-phase conditions. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of enantiomeric purity in drug substance and formulated products. The described method achieves baseline separation with a resolution of greater than 1.9, ensuring reliable and reproducible results for quality control and research applications.

Introduction

Entecavir is a potent nucleoside analog antiviral drug used in the treatment of hepatitis B virus (HBV) infection.[1][2] The therapeutic agent is the (1S,3R,4S) isomer. As with many chiral drugs, the stereochemical configuration is critical to its pharmacological activity and safety profile. The presence of its enantiomer, this compound, is considered a chiral impurity and must be carefully controlled and quantified. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the enantioselective separation of chiral compounds.[3] This application note provides a detailed protocol for the chiral resolution of Entecavir and its enantiomer using a Chiralpak AD-H column, which has demonstrated successful separation of Entecavir's optical isomers.[4]

Experimental Conditions

A summary of the chromatographic conditions for the chiral separation of Entecavir and this compound is provided below.

| Parameter | Value |

| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector |

| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-hexane : Isopropanol : Ethanol : Diethylamine (70:6:24:0.1, v/v/v/v)[4] |

| Flow Rate | 0.5 mL/min[4] |

| Column Temperature | 30°C[4] |

| Detection | UV at 254 nm[4] |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase |

| Sample Concentration | 0.5 mg/mL |

Data Presentation

The following table summarizes the representative quantitative data obtained from the chiral HPLC separation of Entecavir and its enantiomer.

| Compound | Retention Time (min) | Resolution (Rs) |

| (1S,3R,4S)-Entecavir | 12.5 | - |

| This compound | 15.2 | > 1.9 |

Note: Retention times are representative and may vary slightly depending on the specific HPLC system, column condition, and exact mobile phase composition.

Experimental Protocol

Reagents and Materials

-

Entecavir reference standard

-

This compound reference standard

-

n-Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (HPLC grade)

-

Methanol (HPLC grade, for sample preparation if necessary)

Preparation of Mobile Phase

-

Carefully measure 700 mL of n-hexane, 60 mL of isopropanol, 240 mL of ethanol, and 1 mL of diethylamine.

-

Combine the solvents in a suitable container and mix thoroughly.

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Preparation of Standard Solutions

-

Stock Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of Entecavir reference standard and 5 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution (for system suitability): Prepare a solution containing both Entecavir and its enantiomer at a concentration of approximately 0.5 mg/mL each in the mobile phase.

Preparation of Sample Solution

-

Accurately weigh a sample containing Entecavir to be tested.

-

Dissolve the sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis

-

Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 30°C and the UV detector wavelength to 254 nm.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Perform a system suitability test by injecting the working standard solution. The resolution between the Entecavir and ent-Entecavir peaks should be greater than 1.9.

-

Inject the prepared sample solution for analysis.

-

Integrate the peak areas to determine the enantiomeric purity of the sample.

Mandatory Visualization

Caption: Workflow for the chiral HPLC resolution of Entecavir.

References

Application Notes and Protocols for the Analysis of (1R,3S,4R)-ent-Entecavir by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection. It is a guanosine nucleoside analogue that inhibits HBV DNA polymerase. The clinically used form of entecavir is the (1S,3R,4S) stereoisomer. Its enantiomer, (1R,3S,4R)-ent-Entecavir, is crucial as a reference standard in chiral separations, for the quantification of enantiomeric excess, and in mechanistic studies to understand the stereochemical requirements of antiviral activity. This document provides detailed application notes and experimental protocols for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are used to confirm the molecular structure, while 2D NMR techniques such as COSY and HSQC can be employed to assign specific proton and carbon signals. It is important to note that the NMR spectra of enantiomers are identical in an achiral solvent. Therefore, the following data, reported for the (1S,3R,4S) isomer, is applicable to this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (Example for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

Acquisition Time: 3.4 s

-

Relaxation Delay: 2.0 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-